2-(Difluoromethoxy)benzohydrazide

Description

BenchChem offers high-quality 2-(Difluoromethoxy)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

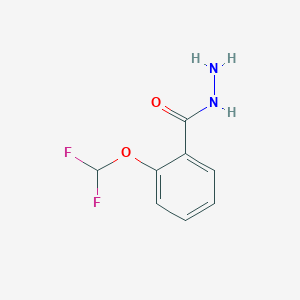

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPIOLPQNRDLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Aryl Hydrazides and Benzohydrazides in Chemical Synthesis and Medicinal Chemistry

Aryl hydrazides, and more specifically benzohydrazides, are a class of organic compounds characterized by a hydrazide group attached to an aromatic ring. This structural feature makes them highly versatile building blocks in organic synthesis and confers upon them a wide range of biological activities, rendering them crucial in the field of medicinal chemistry. mdpi.comresearchgate.net

Hydrazides are readily synthesized, often from esters, anhydrides, or acyl chlorides, and can be transformed into a plethora of other functional groups and heterocyclic systems. mdpi.com Their derivatives, such as hydrazones, are key intermediates in the synthesis of various five, six, and seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com These heterocyclic compounds are of great interest due to their diverse pharmacological properties. researchgate.net

In medicinal chemistry, the benzohydrazide (B10538) scaffold is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. ontosight.airesearchgate.net This has led to the development of numerous benzohydrazide derivatives with a broad spectrum of biological activities, including:

Antimicrobial ontosight.airesearchgate.net

Anticancer nih.gov

Anti-inflammatory mdpi.comontosight.ai

Anticonvulsant nih.gov

Antitubercular mdpi.com

For instance, certain N'-(1-phenylethylidene)-benzohydrazide derivatives have been identified as potent and specific inhibitors of Lysine-Specific Demethylase 1 (LSD1), a significant target in cancer therapy. acs.org Similarly, other benzohydrazide derivatives have shown promise as α-glucosidase inhibitors for the management of diabetes mellitus and as potential agents against the Eg5 protein for cancer treatment. nih.govnih.gov

The Role of Difluoromethoxy Moieties in Modern Chemical Biology and Drug Design

The introduction of fluorine-containing functional groups is a widely used strategy in modern drug design to enhance the physicochemical and biological properties of a lead compound. nih.govmdpi.com Among these, the difluoromethoxy (–OCHF₂) group has garnered significant attention for its unique characteristics. nih.govrsc.org

Lipophilicity: The difluoromethoxy group can fine-tune the lipophilicity (logP value) of a molecule, which is crucial for its ability to cross cell membranes. mdpi.com It exhibits dynamic lipophilicity, meaning it can adjust its lipophilicity to adapt to its chemical environment through simple bond rotation. rsc.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, which can prolong the drug's action in the body. mdpi.com

Hydrogen Bonding: The hydrogen atom in the difluoromethoxy group can act as a hydrogen bond donor, allowing for additional interactions with biological targets. nih.gov

The incorporation of the difluoromethoxy group is a key feature in several successful pharmaceuticals and agrochemicals, highlighting its importance in modern chemical biology and drug design. nih.govrsc.org

An Overview of 2 Difluoromethoxy Benzohydrazide: a Foundational Structure for Advanced Research

2-(Difluoromethoxy)benzohydrazide combines the versatile benzohydrazide (B10538) core with the advantageous difluoromethoxy group, creating a molecule with significant potential for further research and development. Its chemical structure provides a platform for the synthesis of a wide array of derivatives with tailored properties.

The presence of the hydrazide functional group allows for reactions such as the formation of hydrazones, which are valuable intermediates in organic synthesis. smolecule.com The difluoromethoxy group, positioned at the ortho position of the benzene (B151609) ring, can influence the molecule's conformation and its interactions with biological targets.

While specific research on 2-(difluoromethoxy)benzohydrazide is still emerging, its constituent parts suggest a high potential for biological activity. The combination of a privileged benzohydrazide scaffold with a property-enhancing difluoromethoxy group makes it a promising starting point for the discovery of novel therapeutic agents.

Below is a table summarizing the key properties of 2-(Difluoromethoxy)benzohydrazide:

| Property | Value | Source |

| IUPAC Name | 2-(difluoromethoxy)benzohydrazide | sigmaaldrich.com |

| Molecular Formula | C₈H₈F₂N₂O₂ | |

| Molecular Weight | 202.16 g/mol | |

| Physical Form | Powder | sigmaaldrich.com |

| CAS Number | 333430-83-4 | sigmaaldrich.com |

An in-depth exploration of the synthetic methodologies for producing 2-(difluoromethoxy)benzohydrazide reveals a landscape of both established and advanced chemical strategies. These methods range from traditional condensation reactions to modern catalytic processes, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.

Advanced Computational and Theoretical Investigations

Molecular Docking Studies of 2-(Difluoromethoxy)benzohydrazide Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for forecasting the binding mode of a ligand to a protein's active site. nih.gov Studies on benzohydrazide (B10538) derivatives have utilized this approach to explore their interactions with various biological targets, providing a blueprint for the potential efficacy of compounds like 2-(Difluoromethoxy)benzohydrazide.

Derivatives of benzohydrazide have been investigated as inhibitors for several key enzymes. For instance, docking studies on 2-azetidinone derivatives synthesized from substituted benzohydrazides have been performed against DNA gyrase, a crucial bacterial enzyme. researchgate.netresearchgate.net This enzyme is a well-established target for antibacterial agents because its inhibition leads to bacterial death. researchgate.net Similarly, various benzohydrazide derivatives have been evaluated as inhibitors of carbonic anhydrase (CA) isozymes I and II, which are therapeutic targets for a range of conditions including glaucoma and hypertension. nih.gov Other research has focused on the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to inflammation and pain pathways. nih.gov

The primary objective of these docking simulations is to identify and analyze the binding interactions between the ligand and the protein, which is essential for designing molecules with improved inhibitory potential. researchgate.netnih.gov

Ligand-Protein Interaction Analysis and Binding Affinity Prediction

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nottingham.ac.uk Ligand-protein interaction analysis, a core component of molecular docking, dissects these forces to understand the basis of molecular recognition. nottingham.ac.uk The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction. neurosnap.ai A lower binding energy typically signifies a more stable and favorable interaction. nih.govneurosnap.ai

In studies of benzohydrazide derivatives, specific interactions with target proteins have been elucidated. For example, in the active site of DNA gyrase, the docking of 2-azetidinone derivatives revealed key interactions, with some compounds showing docking scores indicative of good binding affinity, such as -6.4676, compared to the standard drug ciprofloxacin. researchgate.net For carbonic anhydrase isozymes, while one study found that 2-amino-3-nitro benzohydrazide was a potent inhibitor based on IC50 values, molecular docking revealed that 3-amino-2-methyl benzohydrazide had the most favorable estimated free binding energies of -6.43 kcal/mol (hCA-I) and -6.13 kcal/mol (hCA-II). nih.gov This highlights that docking scores provide a theoretical prediction of binding strength. nih.govneurosnap.ai

The analysis of these interactions is critical. For instance, the presence of hydrogen bonds between the ligand and key amino acid residues in the active site is often a major contributor to the binding affinity. mdpi.com The table below summarizes docking scores and key interactions for representative benzohydrazide derivatives with different biological targets, illustrating the type of data generated in these computational studies.

| Derivative Class | Target Protein | Representative Compound | Docking Score (kcal/mol) | Key Interactions Noted |

| 2-Azetidinones | DNA Gyrase | Compound 5b | -6.4676 | Interaction with active site residues |

| Substituted Benzohydrazides | Carbonic Anhydrase I (hCA-I) | 3-amino 2-methyl benzohydrazide | -6.43 | Binding within the active site |

| Substituted Benzohydrazides | Carbonic Anhydrase II (hCA-II) | 3-amino 2-methyl benzohydrazide | -6.13 | Binding within the active site |

| Isatin Derivatives | Cyclooxygenase-2 (COX-2) | Compound VIId | -62.02 (Dock Score) | Interactions comparable to Celecoxib |

Table 1: Representative molecular docking results for benzohydrazide derivatives against various biological targets. Note that docking scores can be reported in different units or scales depending on the software used. researchgate.netnih.govnih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the physical movements of atoms and molecules over time. nih.gov MD simulations are employed to assess the stability of the ligand-receptor complex, providing insights into how the complex behaves in a more biologically relevant, dynamic environment. mdpi.comfrontiersin.org The stability of the predicted binding pose from docking is a crucial factor, as correct poses are generally expected to be more stable than incorrect ones (decoys) during an MD simulation. nih.gov

The analysis of MD trajectories involves monitoring key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). frontiersin.org RMSD measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. mdpi.com A lower, stable RMSD value suggests that the complex remains in a consistent conformation, indicating a stable binding interaction. mdpi.comnih.gov For example, stable protein RMSD values around 2 Å are often considered reflective of a strong and stable binding interaction. mdpi.com RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. frontiersin.org

MD simulations can effectively filter out unstable binding poses predicted by docking, thus refining the results and providing greater confidence in the predicted interaction. nih.gov Studies have shown that running multiple parallel MD simulations can enhance the statistical reliability of these stability predictions. nih.gov For instance, a compound might be judged stable if it maintains its binding mode in at least one of several parallel runs. nih.gov This approach helps to validate the interactions and stability of potential drug candidates within their target's binding pocket before proceeding with more resource-intensive experimental validation. nih.gov

In Silico Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME studies predict the absorption, distribution, metabolism, and excretion of a compound within an organism. mjcce.org.mk These computational predictions are vital for early-stage drug discovery, as they help to identify candidates with favorable drug-like properties and flag potential liabilities, such as poor absorption or high toxicity, thereby reducing late-stage failures. pnrjournal.com

Several computational models are used to predict ADME properties. Lipinski's "Rule of Five" is a well-known guideline that assesses drug-likeness based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that comply with this rule are more likely to have good oral bioavailability. nih.gov The Veber rule, which considers the number of rotatable bonds and the topological polar surface area (TPSA), provides additional insight into oral bioavailability and intestinal absorption. nih.govjetir.org TPSA is a particularly useful descriptor as it correlates well with drug transport properties, including absorption. jetir.org

Studies on various heterocyclic compounds, including hydrazone derivatives, have demonstrated the utility of these in silico predictions. mjcce.org.mknih.gov For example, ADME predictions for a series of pyrrole-based hydrazide-hydrazones showed they possessed good drug-like properties. mjcce.org.mk Similarly, studies on oxadiazole derivatives have shown that most compounds exhibited good predicted absorption percentages (often >70%). nih.gov These predictions, often performed using web-based servers like SwissADME, provide a rapid assessment of a molecule's potential pharmacokinetic profile. pnrjournal.com

| ADME Parameter | Description | Favorable Range/Observation |

| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. | Compliance suggests good absorption/permeation. |

| Veber Rule | Predicts oral bioavailability based on molecular flexibility and polarity. | Compliance suggests good intestinal absorption. |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport and bioavailability. | Good TPSA values indicate better bioavailability. |

| Human Intestinal Absorption (%) | Predicts the extent of absorption from the gut. | High percentage (>70-80%) is desirable. |

Table 2: Common parameters evaluated in in silico ADME studies and their general significance in drug discovery. pnrjournal.comnih.govjetir.org

Theoretical Treatment of Electronic Structure and Reactivity

The inherent chemical properties of a molecule, such as its stability and reactivity, are governed by its electronic structure. nih.gov Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties. exlibrisgroup.com DFT calculations can elucidate the distribution of electrons within a molecule, predict its geometry, and calculate various quantum chemical parameters that describe its reactivity. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Other calculated properties, such as the molecular electrostatic potential (MEP), provide a visual map of the charge distribution on the molecule's surface. researchgate.net This map helps identify electrophilic (positive potential) and nucleophilic (negative potential) sites, which are critical for understanding intermolecular interactions, including how a ligand might interact with its biological target. nih.govresearchgate.net Global reactivity descriptors, also derived from DFT, offer further quantitative measures of a molecule's reactivity. researchgate.net These theoretical studies are essential for understanding the fundamental chemical nature of compounds like 2-(Difluoromethoxy)benzohydrazide and for designing derivatives with tailored electronic properties. researchgate.net

Computational Analysis of Molecular Interactions in Hydrazone Tautomerism

Hydrazones, including derivatives of 2-(Difluoromethoxy)benzohydrazide, can exist in different tautomeric forms, most commonly the hydrazone and azine forms. nih.gov The equilibrium between these tautomers can significantly influence the molecule's chemical and biological properties. Computational studies, again primarily using DFT, are employed to investigate the factors that govern this tautomerism. nih.govrsc.org

These studies calculate the relative energetic stabilities of the different tautomers. Research has shown that while many hydrazone compounds may prefer the azine tautomeric state, those containing oxygen or sulfur substituents often favor the hydrazone form. nih.gov This preference is influenced by factors such as structural resonance and the proton affinities of the atoms involved. nih.gov

Computational analysis can also map the transition state and calculate the energy barrier for the interconversion between tautomers, such as through a proton transfer mechanism. nih.gov For example, it has been found that the proton transfer from the azine to the hydrazone form is energetically favorable for oxygen- and sulfur-containing groups. nih.gov In solid-state and solution studies of some azo dyes, which can exhibit azo-hydrazone tautomerism, the hydrazone form was found to be predominant, a preference driven by stabilizing resonance delocalization and favorable electrostatic interactions with the environment. rsc.org Understanding the tautomeric preferences of 2-(Difluoromethoxy)benzohydrazide is crucial, as the dominant tautomer will dictate its shape, electronic properties, and ultimately, its interaction with biological targets.

Biological Activity Mechanisms and Pathways in Vitro and in Vivo Research Models

Research on Antifibrotic Activity and Epithelial-Mesenchymal Transition (EMT) Modulation

Recent investigations have highlighted the potential of 3-(Difluoromethoxy)benzohydrazide in combating pulmonary fibrosis. In vitro experiments utilizing A549 cells, a human alveolar basal epithelial cell line, have shown that this compound can inhibit the epithelial-mesenchymal transition (EMT), a critical process in the development of fibrosis. smolecule.com EMT is a biological process where epithelial cells lose their cell-cell adhesion and acquire a mesenchymal phenotype, leading to increased migratory and invasive properties. mdpi.comresearchgate.net This transition is a key driver of tissue fibrosis. The study demonstrated that treatment with 3-(Difluoromethoxy)benzohydrazide led to a decrease in the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA), vimentin, and collagen I. Concurrently, an increase in the levels of E-cadherin, an epithelial marker, was observed, signifying a reversal or inhibition of the EMT process. smolecule.com

Furthermore, in vivo studies using a bleomycin-induced pulmonary fibrosis model in rats provided additional evidence of the compound's antifibrotic effects. smolecule.com Bleomycin (B88199) administration is a well-established method to induce lung injury and subsequent fibrosis in animal models, mimicking aspects of human idiopathic pulmonary fibrosis. The results from these preclinical models suggest that 3-(Difluoromethoxy)benzohydrazide holds promise as a modulator of EMT and a potential therapeutic agent for fibrotic diseases. smolecule.com The antifibrotic activity of related compounds has also been explored, with inhibitors of group IIA secretory phospholipase A2 (sPLA2-IIA) showing selective prevention of collagen deposition in cardiac fibrosis models. nih.gov This highlights the potential for targeting specific inflammatory and fibrotic pathways.

The modulation of EMT is a significant area of research in both fibrosis and cancer. mdpi.com The process can be triggered by various factors, including transforming growth factor-β (TGF-β). researchgate.netnih.gov Studies have shown that knocking down certain proteins, such as MBD2, can alleviate pulmonary fibrosis and EMT induced by agents like bleomycin and lipopolysaccharide. nih.gov This indicates that targeting specific molecular regulators of EMT, a mechanism potentially influenced by 2-(difluoromethoxy)benzohydrazide derivatives, is a viable therapeutic strategy.

Investigations into Antimicrobial Potential

Derivatives of benzohydrazide (B10538) have demonstrated significant promise as antimicrobial agents, with research exploring their efficacy against a range of pathogens, including bacteria, fungi, and protozoa. thepharmajournal.comhygeiajournal.com

Antibacterial Activity of Derivatives and Mechanism of Action (e.g., DNA Gyrase Inhibition)

Benzohydrazide derivatives have shown notable antibacterial activity. frontiersin.org A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase. elixirpublishers.comnih.govresearchgate.net DNA gyrase is an essential enzyme in bacteria that controls the topological state of DNA and is a validated target for antibacterial drugs. elixirpublishers.comnih.gov

In one study, phenylacetamide and benzohydrazide derivatives were screened for their antibacterial activity against various pathogens. The compounds displayed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. frontiersin.org Certain derivatives exhibited potent and selective inhibitory activity against Escherichia coli. frontiersin.org Molecular docking studies have been employed to predict and understand the interaction of these derivatives with DNA gyrase. elixirpublishers.comresearchgate.net For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been designed as DNA gyrase inhibitors, with some compounds strongly inhibiting S. aureus and B. subtilis DNA gyrase. nih.gov These findings underscore the potential of the benzohydrazide scaffold in the development of new antibacterial agents that function through the targeted inhibition of essential bacterial enzymes.

| Compound Type | Target Organism(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Phenylacetamide and benzohydrazide derivatives | E. coli, MRSA | ParE inhibition (a subunit of topoisomerase IV) | MIC values ranging from 0.64 to 5.65 μg/mL. Some compounds showed potent activity against E. coli. | frontiersin.org |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives | S. aureus, B. subtilis | DNA gyrase inhibition | Compound 3k strongly inhibited S. aureus DNA gyrase (IC50 = 0.15 µg/mL) and B. subtilis DNA gyrase (IC50 = 0.25 µg/mL). | nih.gov |

| 2-Azetidinone derivatives from hydrazones | B. subtilis, S. aureus, E. coli, P. aeruginosa | Predicted DNA gyrase inhibition (via docking) | Compound 5b showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria. | elixirpublishers.com |

| Benzimidazole-thiazinone derivatives | P. aeruginosa, E. coli | Not specified | Compound CS4 showed potent inhibition against P. aeruginosa (MIC 256 µg/mL) and E. coli (MIC 512 µg/mL). | mdpi.com |

Antifungal Activity: Targeting Fungal Sphingolipid Synthesis

A significant area of research for benzohydrazide derivatives has been their antifungal activity, particularly through the inhibition of fungal sphingolipid synthesis. umass.eduresearchgate.netnih.gov Fungal glucosylceramide (GlcCer) is a critical component for the virulence of many pathogenic fungi, and its synthesis pathway presents a promising target for new antifungal drugs. umass.edunih.gov

Screening of a synthetic drug library identified N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and its derivatives as potent inhibitors of fungal GlcCer synthesis. umass.edustonybrook.edu These compounds were effective in vitro and in vivo against several pathogenic fungi and demonstrated low toxicity in animal models. umass.eduresearchgate.net Structure-activity relationship (SAR) studies on aromatic acylhydrazones have led to the identification of lead compounds with excellent fungicidal activities and a large selectivity index. nih.gov These compounds have also shown synergistic or additive effects when combined with existing clinical antifungal drugs. nih.gov

| Compound/Derivative | Target Fungi | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and its derivative D0 | Various pathogenic fungi | Inhibition of fungal glucosylceramide (GlcCer) synthesis | Highly effective in vitro and in vivo. Well-tolerated in animals. | umass.edu |

| BHBM derivative D13 | Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus | Inhibition of fungal sphingolipid synthesis | Showed better activity in animal models of cryptococcosis, candidiasis, and aspergillosis compared to the parent compound. | researchgate.net |

| Aromatic acylhydrazones | C. neoformans and other clinically relevant fungal strains | Inhibition of fungal GlcCer synthesis | Identified five lead compounds with excellent fungicidal activities and broad-spectrum antifungal activity. | nih.gov |

| Benzimidazole-hydrazone derivatives | Candida species | Not specified | Notable antifungal activity against Candida species at non-toxic concentrations. | researchgate.net |

Antitubercular Activity: Interaction with Mycobacterium tuberculosis Proteins (e.g., InhA)

Benzohydrazide derivatives have also been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. hygeiajournal.com One of the key targets for antitubercular drugs is the enoyl-acyl carrier protein reductase, known as InhA.

Molecular docking studies have been performed to analyze the interaction of benzohydrazide derivatives with the InhA protein of M. tuberculosis. These computational studies help in understanding the structural features required for potent inhibitory activity. The benzohydrazone moiety is a common feature in many antitubercular agents. Other research has focused on inhibiting the type II NADH dehydrogenase (NDH-2) of M. tuberculosis, another attractive drug target. nih.govnih.gov A series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated as Mtb NDH-2 inhibitors, with some compounds showing potent activity. nih.govnih.gov

Antimalarial Activity

The benzohydrazide scaffold and its derivatives have also been explored for their antimalarial properties. thepharmajournal.com While specific studies on 2-(difluoromethoxy)benzohydrazide for antimalarial activity are limited, related heterocyclic compounds have shown promise. For instance, the introduction of difluoromethyl groups into certain scaffolds has been shown to improve antimalarial potency. beilstein-journals.org The search for new antimalarial drugs is crucial due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Research has also focused on inhibitors of P. falciparum lactate (B86563) dehydrogenase, with compounds like posaconazole (B62084) showing activity in both in vitro and in vivo models. plos.org

Exploration of Anticancer Activities

Benzohydrazide derivatives have demonstrated a broad range of anticancer activities in various preclinical studies. thepharmajournal.com These compounds have shown cytotoxic effects against several cancer cell lines. rsc.orgmdpi.com

One area of investigation is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential EGFR kinase inhibitors. nih.gov One compound, H20, exhibited potent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines, with a strong inhibitory effect on EGFR. nih.gov

Other studies have synthesized N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives and evaluated their cytotoxic properties against various leukemia and carcinoma cell lines. rsc.org The 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative (5t) was identified as a particularly potent inhibitor, inducing apoptosis in tumor cells at submicromolar concentrations. rsc.org Furthermore, quinoline-based hydrazide derivatives have been developed and have shown anticancer activity against neuroblastoma and breast adenocarcinoma cell lines, with some analogues inducing G1 cell cycle arrest. mdpi.com These findings highlight the potential of the benzohydrazide scaffold as a template for the design of novel anticancer agents with diverse mechanisms of action.

| Compound Type | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Benzohydrazide derivatives with dihydropyrazoles | A549, MCF-7, HeLa, HepG2 | EGFR kinase inhibition | Compound H20 showed potent antiproliferative activity with IC50 values ranging from 0.15 to 0.46 µM and an EGFR IC50 of 0.08 µM. | nih.gov |

| N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides | L1210, REH, K562, CEM, HeLa | Induction of apoptosis | Compound 5t was the most potent inhibitor against all tested tumor cell lines. | rsc.org |

| Quinoline-based hydrazide derivatives | SH-SY5Y, Kelly (neuroblastoma); MDA-MB-231, MCF-7 (breast adenocarcinoma) | Induction of G1 cell cycle arrest | Analogues 19 and 22 significantly reduced cell viability of neuroblastoma cells with micromolar potency. | mdpi.com |

| 4-(benzo[d]thiazol-2-yl)benzohydrazide derivatives | MCF-7 (breast cancer) | Not specified | Compound 12a exhibited the highest cytotoxic activity. | researchgate.net |

Inhibition of Cell Proliferation in Specific Cancer Cell Lines (e.g., A549, MCF7)

Research has shown that derivatives of 2-(Difluoromethoxy)benzohydrazide can exhibit anti-proliferative effects against various cancer cell lines. For instance, a derivative, (S)-2-(6-methoxynaphthalen-2-yl)-N'-{(E)-[2-(trifluoromethoxy)phenyl]methylidene} propanehydrazide, has demonstrated potent anticancer activity against the human breast cancer cell lines MDA-MB-231 and MCF-7. researchgate.net This suggests that the benzohydrazide scaffold is a promising framework for the development of new anticancer agents.

Furthermore, studies on the DEAD-box RNA helicase DDX3, a target of compounds related to 2-(Difluoromethoxy)benzohydrazide, have implicated its role in cancer cell proliferation. Knockdown of DDX3 in aggressive lung cancer cell lines, such as A549, has been shown to inhibit their colony-forming abilities. embopress.org This highlights the potential of targeting DDX3 with inhibitors like 2-(Difluoromethoxy)benzohydrazide to control cancer cell growth.

Below is a table summarizing the anticancer activity of a related benzohydrazide derivative:

Table 1: Anticancer Activity of a Benzohydrazide Derivative| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-2-(6-methoxynaphthalen-2-yl)-N'-{(E)-[2-(trifluoromethoxy)phenyl]methylidene} propanehydrazide | MDA-MB-231 | 22.42 |

| (S)-2-(6-methoxynaphthalen-2-yl)-N'-{(E)-[2-(trifluoromethoxy)phenyl]methylidene} propanehydrazide | MCF-7 | 59.81 |

Modulation of Cellular Pathways (e.g., DDX3 inhibition, synthetic lethality)

The mechanism of action of 2-(Difluoromethoxy)benzohydrazide is linked to the modulation of crucial cellular pathways. One of the key targets identified is the DEAD-box RNA helicase DDX3. google.com DDX3 is involved in various aspects of RNA metabolism and has been identified as a target for the treatment of viral infections and cancers. nih.gov Small molecule inhibitors of DDX3, such as RK-33, have been shown to reduce the assembly of stress granules, which are implicated in cellular stress responses and disease. nih.gov

The inhibition of DDX3 by compounds like 2-(Difluoromethoxy)benzohydrazide can lead to G1 cell cycle arrest and induce apoptosis in cancer cells. embopress.org Mechanistically, the inhibition of DDX3 can disrupt the Wnt signaling pathway by interfering with the DDX3–β-catenin axis. embopress.org

Furthermore, the concept of synthetic lethality is relevant to the action of 2-(Difluoromethoxy)benzohydrazide. Synthetic lethality occurs when the simultaneous loss of function of two genes leads to cell death, while the loss of only one of these genes does not. mdpi.complos.org In the context of cancer therapy, this can be exploited by using drugs to inhibit a target in cancer cells that have a specific gene mutation. Combination treatment with DDX3 and PARP inhibitors has been shown to induce synthetic lethality in BRCA1-proficient breast cancer. google.com This suggests that inhibitors of DDX3, such as 2-(Difluoromethoxy)benzohydrazide, could be used in combination therapies to enhance their efficacy.

Enzyme Inhibition Studies

2-(Difluoromethoxy)benzohydrazide and its analogs have been evaluated for their inhibitory effects on a range of enzymes, highlighting their potential as therapeutic agents for various diseases.

Phosphodiesterase (PDE4) Inhibition

The inhibition of phosphodiesterase 4 (PDE4) is a well-established strategy for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. researchgate.netresearchgate.net Roflumilast, an approved PDE4 inhibitor, features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzene moiety, which is structurally related to 2-(Difluoromethoxy)benzohydrazide. researchgate.netresearchgate.net This structural similarity has prompted the design and synthesis of new PDE4 inhibitors based on this scaffold. researchgate.netresearchgate.net

Research into novel analogs has led to the identification of potent PDE4B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, comparable to roflumilast. researchgate.net These findings underscore the potential of the 2-(difluoromethoxy)benzene moiety as a key pharmacophore for potent PDE4 inhibition.

Table 2: PDE4B Inhibitory Activity of Roflumilast Analogs

| Compound | IC50 (nM) |

|---|---|

| Roflumilast | - |

| 4i | 7.25 |

| 4k | 7.15 |

| 4p | 5.50 |

| 4q | 7.19 |

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases. mdpi.com Hydrazone derivatives have been identified as potent and selective inhibitors of MAO-A. researchgate.netmdpi.com While specific data for 2-(Difluoromethoxy)benzohydrazide is not extensively available, the broader class of benzohydrazide and hydrazone derivatives has shown significant MAO-A inhibitory activity. researchgate.netmdpi.com For example, some N'-benzylidene-hydrazide derivatives have shown potent and selective MAO-A inhibition. researchgate.net The selectivity of these compounds for MAO-A over MAO-B is a crucial factor in their development as therapeutic agents. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The inhibition of COX-1 and COX-2 can reduce inflammation and pain. nih.gov While many benzohydrazide derivatives have been evaluated for their COX inhibitory activity, there is a need for more selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition. researchgate.netnih.gov Some indole-N-acylhydrazone derivatives have been shown to be selective COX-2 inhibitors. nih.gov Although specific data for 2-(Difluoromethoxy)benzohydrazide is limited, the general class of hydrazone-containing compounds has demonstrated potential as COX inhibitors. dergipark.org.tr

Urease Inhibition

Urease is an enzyme that plays a key role in the pathogenesis of infections by Helicobacter pylori, which can lead to gastritis and peptic ulcers. nih.gov The inhibition of urease is therefore a valid therapeutic target. Benzohydrazide derivatives have been identified as potent urease inhibitors. researchgate.net Some studies have reported that benzoyl hydrazones show good to moderate urease inhibition, with some derivatives being more potent than the standard inhibitor thiourea. nih.govresearchgate.net The structure-activity relationship studies have indicated that the nature and position of substituents on the benzene (B151609) ring are crucial for the inhibitory activity. researchgate.net

Table 3: Urease Inhibitory Activity of Benzohydrazide Derivatives

| Compound | IC50 (µM) |

|---|---|

| Thiourea (Standard) | 21.50 ± 0.47 |

| Benzohydrazide Derivatives (Range) | 17.50 ± 0.10 to 42.50 ± 0.44 |

HIV-Integrase Inhibition

The enzyme HIV integrase is crucial for the replication of the human immunodeficiency virus (HIV) as it facilitates the integration of viral DNA into the host cell's genome. nih.gov This step is considered a critical point in the HIV life cycle. nih.gov The development of inhibitors targeting this enzyme is a significant area of anti-HIV drug discovery. nih.govmdpi.com

Research has led to the development of several HIV integrase inhibitors, including raltegravir (B610414) and elvitegravir, which have demonstrated effectiveness against both HIV-1 and HIV-2. nih.govplos.org The mechanism of inhibition often involves targeting the strand transfer step of the integration process. nih.gov While specific studies on 2-(Difluoromethoxy)benzohydrazide as an HIV integrase inhibitor are not extensively detailed in the provided results, the broader class of benzohydrazide derivatives has been investigated for various biological activities. pensoft.netgoogle.combldpharm.comdrugbank.com The potential for these compounds to act as inhibitors is often assessed through their structural similarity to known inhibitors and their ability to interact with the active site of the enzyme. mdpi.com

p38α MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway, particularly the α-isoform, is a key regulator of inflammatory responses. frontiersin.org Inhibition of p38α MAPK is a therapeutic strategy for a variety of inflammatory conditions. frontiersin.orgwjgnet.commdpi.com The p38α pathway is involved in the production of pro-inflammatory cytokines and plays a role in cellular processes like proliferation and survival. wjgnet.com

Studies have shown that inhibiting p38α can lead to reduced inflammation and may even restore sensitivity to corticosteroids in certain conditions. frontiersin.org For instance, the p38α/β MAPK inhibitor losmapimod (B1675150) has been shown to improve nitric oxide-mediated vasodilation in patients with hypercholesterolemia. nih.gov While direct research on 2-(Difluoromethoxy)benzohydrazide's effect on p38α MAPK is not specified, the investigation of small molecule inhibitors for this pathway is an active area of research. mdpi.comselleckchem.com The efficacy of such inhibitors is often evaluated by their ability to reduce the production of inflammatory mediators in various in vitro and in vivo models. frontiersin.org

Receptor Agonism/Antagonism Research (e.g., GPR120, PPARγ)

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant target in the research of metabolic diseases, including type 2 diabetes mellitus. mdpi.comnih.gov GPR120 is activated by long-chain fatty acids and is expressed in tissues such as adipose tissue and the intestine. mdpi.comnih.gov Its activation can stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in regulating blood glucose levels. mdpi.com

Research into GPR120 agonists has shown potential for improving insulin (B600854) sensitivity and reducing inflammation. nih.govmedchemexpress.com Some studies have also explored the interplay between GPR120 and peroxisome proliferator-activated receptor-gamma (PPARγ), another key regulator of lipid and glucose metabolism. nih.gov The development of selective GPR120 agonists is an ongoing effort, with various compounds being synthesized and evaluated for their therapeutic potential. mdpi.comgoogle.com

Antioxidant Activity Investigations via Radical Scavenging Methods

The antioxidant potential of chemical compounds is frequently assessed using radical scavenging assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. pensoft.netmdpi.com These assays measure the capacity of a compound to neutralize stable free radicals, providing an indication of its antioxidant activity. mdpi.comnih.gov

Hydrazide-hydrazone derivatives, a class to which 2-(Difluoromethoxy)benzohydrazide belongs, have been evaluated for their radical-scavenging properties. pensoft.net In some studies, these compounds have demonstrated moderate antioxidant activity when compared to standard antioxidants like Trolox. pensoft.net The introduction of certain functional groups, such as hydroxyl groups, into the benzohydrazide structure has been noted to potentially enhance antioxidant properties. pensoft.net The evaluation of antioxidant capacity is a common preliminary step in assessing the broader biological activities of new compounds. phcogj.comresearchgate.net

Anti-Inflammatory and Analgesic Research

The investigation of novel compounds for anti-inflammatory and analgesic properties is a significant area of pharmaceutical research. mdpi.comnih.gov Preclinical models, such as the carrageenan-induced paw edema test for inflammation and the formalin test for analgesia, are commonly used to evaluate the potential of new chemical entities. mdpi.com

Derivatives of benzohydrazide have been synthesized and screened for their anti-inflammatory and analgesic effects. mdpi.comnih.gov The activity of these compounds can be influenced by the presence of different substituents on the core structure. mdpi.com For example, some studies have shown that certain substitutions can enhance anti-inflammatory potency. mdpi.com The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and new compounds are often evaluated for similar activities. nih.govphcogres.com

Anticonvulsant and Antidepressant Research

The development of new therapeutic agents for neurological disorders such as epilepsy and depression is an ongoing research focus. nih.govnih.gov Animal models, including the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced convulsion model, are utilized to screen for anticonvulsant activity. nih.govresearchgate.net Antidepressant potential is often assessed using models like the forced swimming test. nih.govnih.gov

Research has explored various heterocyclic compounds, including derivatives containing pyrazole (B372694) and pyrimidine (B1678525) fragments, for their anticonvulsant and antidepressant properties. nih.govnih.gov Some studies have indicated that certain derivatives can exhibit significant activity in these preclinical models. nih.govresearchgate.net The mechanism of action for some of these compounds may involve modulation of neurotransmitter systems, such as the serotonergic and noradrenergic pathways, which are implicated in both depression and seizure disorders. scielo.brfrontiersin.org

Insecticidal and Anti-Nematode Activity

The search for new and effective pesticides is crucial for agriculture and public health. Research into the insecticidal and anti-nematode properties of chemical compounds is an active field. The pine wood nematode, Bursaphelenchus xylophilus, is a significant plant parasite, and finding effective nematicidal agents against it is of particular interest. nih.gov

While specific data on the insecticidal and anti-nematode activity of 2-(Difluoromethoxy)benzohydrazide is not detailed, related structural classes have been investigated. For instance, studies on benzyloxyalkanols have shown that modifications to the chemical structure can enhance nematicidal activity against the pine wood nematode. nih.gov The mode of action for such compounds is a key area of investigation, with studies exploring potential targets like acetylcholinesterase (AChE). nih.gov

Data Tables

Table 1: Investigated Biological Activities of Benzohydrazide Derivatives and Related Compounds

| Biological Activity | Research Focus | Key Findings |

| HIV-Integrase Inhibition | Inhibition of a crucial enzyme for HIV replication. nih.gov | Benzohydrazide derivatives are among the classes of compounds investigated for this activity. google.combldpharm.com |

| p38α MAPK Inhibition | Targeting a key pathway in inflammatory responses. frontiersin.org | Inhibition can reduce inflammatory mediators and has therapeutic potential. wjgnet.commdpi.com |

| Receptor Agonism | Modulation of GPR120 and PPARγ for metabolic disease treatment. mdpi.comnih.gov | GPR120 agonists show promise for improving insulin sensitivity. medchemexpress.com |

| Antioxidant Activity | Radical scavenging properties assessed by DPPH and ABTS assays. pensoft.netmdpi.com | Some benzohydrazide derivatives exhibit moderate antioxidant activity. pensoft.net |

| Anti-Inflammatory & Analgesic | Evaluation in preclinical models of inflammation and pain. mdpi.comnih.gov | Structural modifications can influence the potency of these compounds. mdpi.com |

| Anticonvulsant & Antidepressant | Screening for activity in models of epilepsy and depression. nih.govnih.gov | Certain heterocyclic derivatives show promising activity. researchgate.net |

| Insecticidal & Anti-Nematode | Search for new pesticides against agricultural pests. | Structural analogs have shown nematicidal activity against the pine wood nematode. nih.gov |

Table 2: Preclinical Models Mentioned in Research

| Model Type | Specific Model | Application |

| Inflammation | Carrageenan-induced paw edema | Evaluation of anti-inflammatory activity. mdpi.com |

| Analgesia | Formalin test | Assessment of analgesic properties. mdpi.com |

| Convulsions | Maximal electroshock seizure (MES) | Screening for anticonvulsant activity. nih.gov |

| Convulsions | Pentylenetetrazole (PTZ)-induced convulsions | Screening for anticonvulsant activity. nih.gov |

| Depression | Forced swimming test | Assessment of antidepressant potential. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

2-(Difluoromethoxy)benzohydrazide as a Versatile Building Block in Organic Synthesis

2-(Difluoromethoxy)benzohydrazide is recognized as a versatile organic building block in chemical synthesis. smolecule.combldpharm.com Its utility stems from the dual reactivity of its functional groups. The hydrazide group (-CONHNH₂) is a key functional component, enabling a variety of chemical transformations. smolecule.com For instance, the hydrazide can react with aldehydes and ketones to form hydrazones, which are crucial intermediates for building more complex molecules. smolecule.com Furthermore, the hydrazide functionality can undergo reduction to form amines, expanding the range of possible derivatives. smolecule.com

The difluoromethoxy group (-OCHF₂) also plays a significant role. It enhances the lipophilicity of the molecule and can influence its biological activity, making it an attractive modification in medicinal chemistry. smolecule.com The presence of this fluorine-containing group can also alter the electronic properties of the benzene (B151609) ring, affecting the reactivity and stability of the molecule and its derivatives. This combination of a reactive hydrazide and a modulating difluoromethoxy group makes the compound a valuable starting material for creating a diverse array of new chemical entities. smolecule.com

Table 1: Key Functional Groups and Their Synthetic Utility

| Functional Group | Chemical Structure | Key Reactions | Synthetic Importance |

|---|---|---|---|

| Hydrazide | -C(=O)NHNH₂ | Hydrazone formation, Reduction to amines, Cyclization reactions | Intermediate for heterocyclic synthesis, Linking moiety |

Formation of Complex Molecular Architectures and Scaffolds

The construction of complex molecular architectures is a central theme in modern organic chemistry, aimed at discovering new therapeutic agents and materials. ekb.eg Benzohydrazide (B10538) derivatives, in general, are pivotal in this area, serving as foundational scaffolds for more elaborate structures. biointerfaceresearch.com The hydrazide group provides a reactive handle for linking to other molecular fragments and for participating in cyclization reactions that form the core of various molecular frameworks. ekb.egmdpi.com

Metal complexes represent one class of complex architectures derived from hydrazone ligands. semanticscholar.org For example, ligands prepared from substituted benzohydrazides can coordinate with metal ions like Cu(II), Co(II), Fe(II), and Ni(II) to form octahedral or square planar complexes. mdpi.comsemanticscholar.org These coordination compounds can exhibit unique geometries and properties not present in the individual organic ligand. semanticscholar.org The ability of the hydrazide to be converted into a hydrazone ligand, which then chelates to a metal center, is a demonstrated strategy for creating intricate three-dimensional structures. mdpi.com This principle is applicable to 2-(difluoromethoxy)benzohydrazide, allowing for its incorporation into novel metal-organic frameworks and complexes. semanticscholar.org

Potential Applications in Developing Advanced Materials or Coatings

The unique chemical properties of fluorinated organic compounds suggest potential applications in materials science. smolecule.com The incorporation of the difluoromethoxy group into the benzohydrazide structure could be leveraged for the development of advanced materials or coatings. smolecule.com Fluorine-containing polymers and materials are well-known for their high thermal stability, chemical resistance, and low surface energy, which translates to properties like hydrophobicity and oleophobicity.

While specific research into materials derived from 2-(difluoromethoxy)benzohydrazide is not extensively documented, the properties of related compounds provide a strong indication of its potential. The difluoromethoxy group can enhance metabolic stability and act as a bioisostere for other functional groups, properties valuable in both medicinal chemistry and the design of biocompatible materials. Its use as a building block could lead to polymers or surface coatings with tailored properties, such as altered adhesion, wettability, or refractive index, making it a compound of interest for creating specialized materials for electronics or biomedical devices. smolecule.combldpharm.com

Development of Novel Heterocyclic Compounds from 2-(Difluoromethoxy)benzohydrazide Intermediates

A significant application of benzohydrazides in organic synthesis is their use as precursors for a wide variety of heterocyclic compounds. nih.gov The hydrazide functionality is readily converted into key intermediates for synthesizing five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.gov These heterocyclic systems are prevalent in many biologically active molecules. nih.govscispace.com

The general synthetic pathways are well-established:

1,3,4-Oxadiazoles: Can be synthesized by the cyclization of N-acylhydrazones or by reacting the benzohydrazide with reagents like carbon disulfide followed by oxidative cyclization or with orthoesters. A patent describes the synthesis of 5-(3-(difluoromethoxy)phenyl)-1,3,4-oxadiazol-2-ol from 3-(difluoromethoxy)benzohydrazide, illustrating a direct application of this type of intermediate. google.com

1,3,4-Thiadiazoles: Typically formed by reacting the benzohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which is then cyclized with an acid. nih.gov

1,2,4-Triazoles: Can be prepared by reacting the benzohydrazide with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions. nih.gov

The reactivity of 2-(difluoromethoxy)benzohydrazide allows it to serve as a direct precursor to these important heterocyclic scaffolds, providing a straightforward route to novel compounds with potential applications in medicinal chemistry and agrochemicals. biointerfaceresearch.comgoogle.com

Table 2: Heterocyclic Systems Derived from Benzohydrazide Intermediates

| Heterocyclic Ring | General Structure | Precursor/Reaction Type | Significance |

|---|---|---|---|

| 1,3,4-Oxadiazole | 5-membered ring with 2 carbons, 2 nitrogens, 1 oxygen | Cyclization of N-acylhydrazones or reaction with carbon disulfide/orthoesters. google.com | Core structure in various pharmaceuticals. nih.gov |

| 1,3,4-Thiadiazole | 5-membered ring with 2 carbons, 2 nitrogens, 1 sulfur | Reaction with carbon disulfide followed by cyclization. nih.gov | Known for diverse biological activities. nih.gov |

Analytical Chemistry Applications of 2 Difluoromethoxy Benzohydrazide Derivatives

Utilization as Reagents for Spectrophotometric Determination of Metal Ions and Anions

Benzohydrazide (B10538) derivatives have been successfully developed as chemosensors for the spectrophotometric and fluorometric detection of various metal ions. researchgate.net These compounds can undergo a distinct color change or a "turn-on" fluorescent response in the presence of specific cations, allowing for their qualitative and quantitative determination. researchgate.netnih.gov

Research has demonstrated the efficacy of these derivatives in detecting a range of metal ions. For instance, a novel Schiff base of 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol was synthesized and shown to be a selective and sensitive fluorescent chemosensor for the magnesium ion (Mg²⁺). japsonline.com In the presence of Mg²⁺, this compound exhibited a significant increase in fluorescence emission intensity. japsonline.com Other studies have reported the design of quinazolin-based Schiff base chemosensors derived from benzohydrazide for the colorimetric detection of nickel (Ni²⁺) and zinc (Zn²⁺) ions, with detection limits as low as 7.9 nM and 7.5 nM, respectively. nih.gov Similarly, other benzohydrazide-based chemosensors have been developed for the dual identification of Cu²⁺ and Ni²⁺. researchgate.net

The sensing mechanism typically involves the formation of a complex between the benzohydrazide derivative and the metal ion, which alters the electronic properties of the molecule and leads to a measurable change in its absorption or emission spectrum. researchgate.netnih.gov Job's plot analysis is often used to determine the stoichiometry of the complex formed, which is commonly found to be 1:1 or 2:1 (receptor:ion). researchgate.netnih.gov

Beyond metal cations, related heterocyclic structures have been functionalized to act as colorimetric chemosensors for anions. A benzimidazole-functionalized BODIPY derivative, for example, showed selective detection of the bisulfate anion (HSO₄⁻) in an aqueous solution. mdpi.com

Role in the Identification and Detection of Organic Molecules

The reactivity of the hydrazide group makes these compounds valuable in the identification and detection of other organic molecules. smolecule.com A key application is in bio-analytical chemistry, particularly in enzyme inhibition studies. Benzohydrazide derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov The inhibitory activity of these compounds is evaluated using Ellman's spectrophotometric method, which allows for the detection and quantification of enzyme activity. nih.gov This analytical method relies on the reaction of thiocholine, a product of the enzymatic reaction, with Ellman's reagent to produce a colored product that can be measured spectrophotometrically.

Furthermore, novel fluorescence chemosensors based on coordination chemistry have been developed for the detection of nucleoside pyrophosphate (nucleoside PP) derivatives, which are crucial in many biological processes. nih.gov These sensors bind strongly to nucleoside PPs and signal their presence through a change in dual-emission fluorescence, enabling real-time monitoring of biological reactions involving these molecules. nih.gov

Research into Corrosion Inhibition Properties

Benzohydrazide derivatives have been extensively studied as corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl) solutions. jecst.orgjecst.orgresearchgate.net These organic compounds are effective because they can adsorb onto the metal surface, forming a protective barrier that retards the corrosion process. researchgate.netresearchgate.net The presence of heteroatoms (N, O) and aromatic rings in their structure facilitates this adsorption. jecst.org

The effectiveness of these inhibitors is evaluated using several analytical techniques:

Weight Loss Method: This technique measures the reduction in the weight of a metal specimen after immersion in a corrosive solution with and without the inhibitor. jecst.orgresearchgate.net

Potentiodynamic Polarization: This electrochemical method determines the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jecst.orgjecst.org Studies show that benzohydrazide derivatives typically act as mixed-type inhibitors, meaning they influence both reactions. jecst.orgjecst.org

Electrochemical Impedance Spectroscopy (EIS): EIS studies reveal that the presence of benzohydrazide derivatives increases the charge transfer resistance and decreases the double-layer capacitance of the metal-solution interface, confirming the formation of an adsorbed protective layer. jecst.orgjecst.org

Research indicates that the inhibition efficiency of these compounds increases with their concentration. researchgate.net For example, N'-benzylidenebenzohydrazide (BBH) and N'-(3-phenylallylidene) benzohydrazide (PABH) have demonstrated inhibition efficiencies of up to 97%. researchgate.netresearchgate.net The adsorption of these molecules on the steel surface has been found to follow the Langmuir or Temkin adsorption isotherms. jecst.orgresearchgate.net

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| N'-benzylidenebenzohydrazide (BBH) | 2.23 | 97.32 | researchgate.net |

| N'-(3-phenylallylidene) benzohydrazide (PABH) | 2.00 | 97.43 | researchgate.net |

Development of Chemosensors and pH Sensors

The development of chemosensors is a significant application of 2-(difluoromethoxy)benzohydrazide derivatives and their related compounds. As detailed in section 7.1, these molecules can be engineered to selectively detect specific metal ions through colorimetric or fluorometric responses. researchgate.netnih.gov A novel Schiff base containing a difluoromethoxy group, for instance, was specifically designed as a fluorescent chemosensor for Mg²⁺. japsonline.com

The design of these chemosensors often involves creating a Schiff base by reacting a benzohydrazide with an aldehyde or ketone. researchgate.netnih.gov This creates a larger conjugated system whose electronic properties are sensitive to the binding of an analyte. The selectivity of the sensor is determined by the specific structural features that favor interaction with one type of ion over others. researchgate.net

The performance of these chemosensors can also be influenced by the pH of the solution. Studies have been conducted to determine the optimal pH range for the functioning of the sensor, ensuring maximum sensitivity and selectivity for the target ion. japsonline.com This tunability makes them adaptable for various analytical environments.

| Chemosensor Type | Target Analyte(s) | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| Schiff base of 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol | Mg²⁺ | Fluorometric | Selective "turn-on" fluorescence at 524 nm. | japsonline.com |

| Quinazolin-based Schiff base | Ni²⁺, Zn²⁺ | Colorimetric & Fluorometric | Colorimetric detection of Ni²⁺ and Zn²⁺; "turn-on" fluorescence for Zn²⁺. | nih.gov |

| N-(2-hydroxybenzylidene)-2-(benzamido)benzohydrazide | Cu²⁺, Ni²⁺ | Colorimetric & Fluorometric | Dual identification with distinct color changes. | researchgate.net |

Applications in Light Emitting Diodes and Dye-Sensitized Solar Cells

While the core applications of benzohydrazides are prominent in chemosensing and corrosion inhibition, related heterocyclic structures are being explored in materials science for optoelectronic devices. Thiazolothiazoles, which are also nitrogen- and sulfur-containing heterocyclic compounds, have been successfully used as components in organic light-emitting diodes (OLEDs). unl.pt Some commercial suppliers list benzohydrazide derivatives alongside materials for OLEDs, suggesting potential, though not explicitly detailed, applications in this area. ambeed.com

In the field of solar energy, dye-sensitized solar cells (DSSCs) are a promising alternative to traditional silicon-based cells. frontiersin.org Research in this area focuses on developing new photoanodes, electrolytes, and sensitizing dyes to improve power conversion efficiency. frontiersin.orgrsc.org While many different classes of organic dyes are being investigated for this purpose, such as benzothiadiazole and squaraine-based dyes, the direct application of 2-(difluoromethoxy)benzohydrazide derivatives as primary sensitizers in DSSCs is not extensively documented in the current literature. nih.gov The exploration of benzohydrazide derivatives in these specific material science applications appears to be an emerging or less-developed area of research compared to their other analytical uses.

Q & A

What are the common synthetic routes for 2-(difluoromethoxy)benzohydrazide derivatives?

Basic Research Question

The synthesis typically involves condensation reactions between 2-(difluoromethoxy)benzohydrazide and aryl aldehydes under reflux conditions. For example, derivatives can be synthesized by refluxing the hydrazide with substituted aldehydes in ethanol for 7–12 hours, followed by precipitation and recrystallization . Structural confirmation is achieved via UV-Vis, NMR (¹H/¹³C), FTIR, and ESI mass spectrometry to verify purity and molecular mass .

How can computational methods like DFT optimize the design of 2-(difluoromethoxy)benzohydrazide derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations, such as B3LYP/321g, are used to predict electronic properties and ground-state geometries. These models help correlate experimental spectroscopic data (e.g., UV-Vis absorption bands) with theoretical HOMO-LUMO energy gaps, aiding in rationalizing reactivity and stability . For instance, DFT can identify electron-deficient regions in the molecule that may enhance binding to biological targets like acetylcholinesterase .

What spectroscopic techniques are critical for characterizing metal complexes of 2-(difluoromethoxy)benzohydrazide?

Basic Research Question

Metal complexes (e.g., Cu²⁺, Ni²⁺) are characterized using:

- Magnetic susceptibility to determine coordination geometry.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- IR spectroscopy to identify shifts in N–H and C=O stretches, indicating metal-ligand binding .

- UV-Vis spectroscopy to observe d-d transitions in transition metals .

How do structural modifications (e.g., substituents on the aryl ring) affect biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial and antioxidant activity by increasing electrophilicity. For example, derivatives with 4-nitrobenzylidene substituents show superior antibacterial activity compared to unmodified analogs . Conversely, bulky substituents may reduce solubility, necessitating optimization of reaction conditions (e.g., solvent polarity, temperature) .

What methods validate crystallographic data for 2-(difluoromethoxy)benzohydrazide derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) data are deposited in the Cambridge Crystallographic Data Centre (CCDC), with assigned deposition numbers (e.g., CCDC 2108057). Hydrogen bonding and π-π stacking interactions are analyzed using software like Mercury, and geometric parameters (bond lengths, angles) are cross-validated against DFT-optimized structures .

How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Advanced Research Question

Contradictions often arise from solvent effects or unaccounted intermolecular interactions. To resolve this:

Re-evaluate computational models by including solvent corrections (e.g., PCM for ethanol/water).

Perform molecular docking to assess binding modes in biological targets (e.g., cholinesterase active sites).

Validate with in vitro assays (e.g., DPPH scavenging for antioxidants, MIC for antimicrobials) .

What are the key considerations for designing 2-(difluoromethoxy)benzohydrazide derivatives as enzyme inhibitors?

Advanced Research Question

Focus on:

- Active site complementarity : Use molecular docking (AutoDock Vina) to prioritize substituents that form hydrogen bonds with catalytic residues (e.g., Ser203 in acetylcholinesterase).

- Bioisosteric replacements : Replace labile groups (e.g., -OCH₂F) with stable bioisosteres (e.g., -OCF₃) to improve metabolic stability .

- Enzyme kinetics : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

How can thermogravimetric analysis (TGA) inform the stability of metal complexes?

Basic Research Question

TGA profiles reveal decomposition steps corresponding to ligand loss (100–200°C) and metal oxide formation (>300°C). For example, Cu²⁺ complexes of benzohydrazide derivatives show higher thermal stability (ΔT ~50°C) than free ligands due to strong metal-ligand bonds .

What in vitro assays are recommended for evaluating antioxidant activity?

Basic Research Question

Use DPPH radical scavenging (measures IC₅₀ via UV-Vis at 517 nm) and ferric thiocyanate (FTC) assays to quantify lipid peroxidation inhibition. For instance, derivatives with hydroxyl groups (e.g., 4-hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide) exhibit IC₅₀ values comparable to BHT (22 μg/mL vs. 28 μg/mL) .

How do metal coordination environments influence pharmacological properties?

Advanced Research Question

Octahedral Cu²⁺ complexes often show enhanced urease inhibition and antibacterial activity compared to square-planar Ni²⁺ analogs due to improved redox activity and ligand field effects. For example, Cu²⁺ complexes of pyridylmethylene-benzohydrazide derivatives display MIC values <10 μg/mL against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.